molecular formula C9H11NO B3393022 n-Benzyl-n-methylformamide CAS No. 17105-71-4

n-Benzyl-n-methylformamide

Cat. No.: B3393022
CAS No.: 17105-71-4
M. Wt: 149.19 g/mol
InChI Key: ACVHDOLKAPAIGB-UHFFFAOYSA-N
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Description

n-Benzyl-n-methylformamide is an organic compound with the molecular formula C₉H₁₁NO. It is a colorless liquid at room temperature and is known for its applications in organic synthesis. The compound is characterized by the presence of a benzyl group attached to a nitrogen atom, which is also bonded to a methyl group and a formyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Benzyl-n-methylformamide can be synthesized through various methods. One common method involves the reaction of n-methylformamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound can be produced using a catalytic process involving the reaction of n-methylformamide with benzyl alcohol in the presence of a catalyst such as palladium on carbon. This method is advantageous due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: n-Benzyl-n-methylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form n-benzyl-n-methylamine.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products:

Scientific Research Applications

n-Benzyl-n-methylformamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for studying amide bond formation.

    Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of n-Benzyl-n-methylformamide involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions in biological systems .

Comparison with Similar Compounds

    n-Methylformamide: Similar in structure but lacks the benzyl group.

    n-Benzylformamide: Similar but lacks the methyl group on the nitrogen atom.

    n,n-Dimethylformamide: Contains two methyl groups on the nitrogen atom instead of a benzyl and a methyl group.

Uniqueness: n-Benzyl-n-methylformamide is unique due to the presence of both a benzyl and a methyl group attached to the nitrogen atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

N-benzyl-N-methylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10(8-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVHDOLKAPAIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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